2-Pentylpyrrolidine
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Overview
Description
2-Pentylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with a pentyl substituent at the second position. This compound is part of the pyrrolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1-pentylamine with 1,4-dibromobutane under basic conditions can yield this compound. Another method involves the reduction of 2-pentylpyrrole using hydrogenation catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pentylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pentyl group or hydrogen atoms on the pyrrolidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
2-Pentylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its effects on the central nervous system.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-pentylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. Its effects are mediated through binding to these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Pentylpyrrolidine can be compared with other pyrrolidine derivatives, such as:
2-Methylpyrrolidine: Similar in structure but with a methyl group instead of a pentyl group.
2-Phenylpyrrolidine: Contains a phenyl group, leading to different chemical properties and biological activities.
Pyrrolidine-2-one: A lactam derivative with distinct reactivity and applications.
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2-pentylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-2-3-4-6-9-7-5-8-10-9/h9-10H,2-8H2,1H3 |
InChI Key |
LVLVZGGJJOWJSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCCN1 |
Origin of Product |
United States |
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